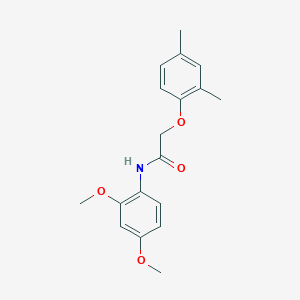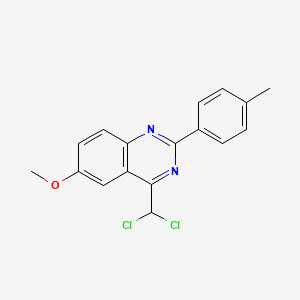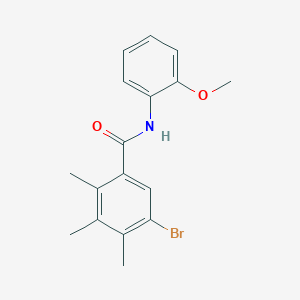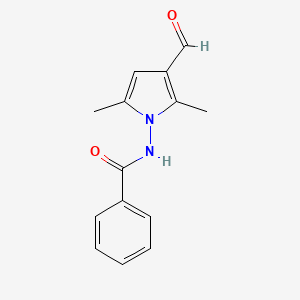
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea, also known as MTU, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. MTU belongs to the class of urea derivatives, which are widely used as building blocks for the synthesis of various organic compounds.
科学的研究の応用
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to have anticancer, antifungal, and antiviral activities. In agriculture, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been used as a plant growth regulator and pesticide. In materials science, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been used as a building block for the synthesis of various organic compounds, such as polymers and liquid crystals.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the target cells. For example, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and division. N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has also been shown to bind to the GABA receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to have various biochemical and physiological effects, depending on the target cells and organisms. In cancer cells, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to induce cell cycle arrest and apoptosis, which are the processes that lead to the death of cancer cells. In fungi, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to inhibit the growth of the fungal cells by interfering with the synthesis of the cell wall. In plants, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to regulate the growth and development of the plant cells by modulating the activity of various enzymes and hormones.
実験室実験の利点と制限
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea is also relatively easy to synthesize and modify, which allows for the preparation of various derivatives with different properties. However, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea also has some limitations, such as its low water solubility and potential toxicity to the target cells and organisms. Therefore, it is important to use appropriate safety precautions and dosage levels when handling N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea in lab experiments.
将来の方向性
There are several future directions for the research on N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea, such as the development of more potent and selective derivatives for the treatment of cancer and other diseases. The use of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea as a plant growth regulator and pesticide also needs further investigation, particularly in terms of its potential impact on the environment and human health. The synthesis of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea-based polymers and liquid crystals also has potential applications in the field of materials science. Overall, the research on N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has opened up new avenues for the development of novel compounds with diverse applications in various fields.
合成法
The synthesis of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea involves the reaction of 2-methoxyaniline and 2-thienylmethyl isocyanate in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline solid with a melting point of around 180°C. The yield of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-12-7-3-2-6-11(12)15-13(16)14-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSROKVSIKFXULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)
![2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5748926.png)


![N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5748943.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5748961.png)
![5-[(2-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748964.png)

![N-(2-ethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5748975.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5748981.png)
